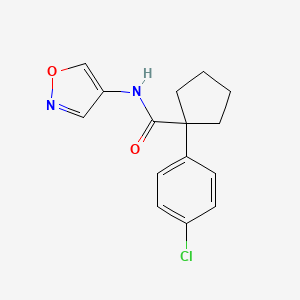

1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide

Description

1-(4-Chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide is a cyclopentane-derived compound featuring a 4-chlorophenyl substituent and a 1,2-oxazol-4-yl carboxamide moiety. The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing binding affinity to biological targets. The oxazole ring, a heterocyclic system, may contribute to metabolic stability and intermolecular interactions .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-12-5-3-11(4-6-12)15(7-1-2-8-15)14(19)18-13-9-17-20-10-13/h3-6,9-10H,1-2,7-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJRMVSEIWQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CON=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide typically involves the following steps:

Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.

Introduction of the 4-chlorophenyl group: This step involves the use of a chlorination reaction, where a phenyl group is chlorinated to form the 4-chlorophenyl group.

Attachment of the isoxazol-4-yl group: This can be done through a cycloaddition reaction involving an appropriate nitrile oxide and an alkene to form the isoxazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane Derivatives with 4-Chlorophenyl Substituents

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid

- Structure : Cyclobutane ring with a carboxylic acid and 4-chlorophenyl group.

- Properties : Molecular weight 210.65 g/mol, melting point 80–82°C, CAS RN 50921-39-6 .

- Comparison : The cyclobutane ring imposes greater ring strain than cyclopentane, likely reducing thermal stability. The carboxylic acid group enhances hydrophilicity compared to the oxazole carboxamide in the target compound, which may affect membrane permeability.

1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile

- Structure : Cyclohexane ring with a nitrile and 4-chlorophenyl group.

- Properties : Molecular weight 219.70 g/mol (C₁₃H₁₄ClN) .

- Comparison: The bulkier cyclohexane ring may reduce conformational flexibility relative to cyclopentane.

Benzimidazole Derivatives with 4-Chlorophenyl/Nitrophenyl Groups

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

- Structure : Benzimidazole core linked to a 4-chlorophenylmethanamine group.

- Biological Activity : Inhibits germination in wheat varieties (e.g., reduced root/shoot length by 30–50% at 100 ppm) .

- Comparison: The benzimidazole moiety, unlike oxazole, is a bicyclic aromatic system with known antifungal and antiparasitic applications.

N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine

- Structure : Similar to the above but with a nitro group instead of chlorine.

- Biological Activity : Higher phytotoxicity than the 4-chlorophenyl analog, causing 60–70% germination inhibition in wheat .

- Comparison : The nitro group’s stronger electron-withdrawing nature may enhance reactivity but reduce selectivity compared to chlorine. This highlights the importance of substituent choice in balancing potency and specificity, a consideration relevant to the target compound’s design.

Key Research Findings and Implications

- Structural Flexibility : Cyclopentane derivatives like the target compound may offer intermediate steric effects between strained cyclobutane and bulky cyclohexane analogs, optimizing target engagement .

- Substituent Effects : The 4-chlorophenyl group’s moderate electron-withdrawing nature balances bioactivity and stability, whereas nitro groups (as in ) increase potency at the cost of selectivity .

- Heterocyclic Moieties : Oxazole’s metabolic stability and hydrogen-bonding capacity could position the target compound favorably compared to benzimidazole-based agrochemicals, which face resistance issues in some pathogens .

Biological Activity

1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate the activity of certain receptors or enzymes, leading to various biological effects.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors related to inflammatory responses or cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SW480 | 2.0 |

| Compound B | HCT116 | 0.12 |

| This compound | TBD | TBD |

These findings suggest that further exploration into this compound's anticancer potential could yield promising therapeutic agents.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in mediating inflammatory responses.

Synthesis and Evaluation

Recent studies have synthesized various derivatives of cyclopentane carboxamides and evaluated their biological activities. These studies often employ techniques such as docking studies to predict interactions with target proteins.

Example Study : A study focused on synthesizing related compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The synthesized compounds were evaluated for their enzyme inhibitory activities, revealing promising results for acetylcholinesterase (AChE) inhibition.

Pharmacological Profiles

The pharmacological profiles of similar compounds indicate a range of activities including:

- Antibacterial : Moderate to strong activity against specific bacterial strains.

- Antitumor : Significant inhibition of cell proliferation in cancer models.

These profiles highlight the potential for developing new therapeutic agents derived from this class of compounds.

Q & A

Q. What are the key synthetic routes for 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, such as:

- Step 1 : Formation of the cyclopentanecarboxamide core via condensation of 4-chlorophenyl-substituted cyclopentane precursors with activated carboxylic acid derivatives (e.g., using carbodiimide coupling agents like EDC/HOBt) .

- Step 2 : Functionalization of the oxazole moiety through cyclization reactions, often employing reagents like hydroxylamine or nitrile oxides under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Critical factors : Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd for cross-coupling steps) significantly impact yield. For example, elevated temperatures (>80°C) improve cyclization efficiency but may degrade sensitive functional groups .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Quantifies purity and detects trace impurities (<0.1% detection limit) using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR spectroscopy : 1H/13C NMR confirms structural features, such as the chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and oxazole protons (δ 8.1–8.3 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state stability .

Q. How does the compound’s solubility profile affect formulation for in vitro assays?

The compound exhibits limited aqueous solubility (logP ~3.5), necessitating dimethyl sulfoxide (DMSO) or PEG-400 as co-solvents. Pre-formulation studies recommend:

- Sonication : Enhances dissolution in aqueous buffers (e.g., PBS) at concentrations up to 10 mM .

- Micellar encapsulation : Using surfactants like Tween-80 improves bioavailability in cell culture media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Modification sites :

- Chlorophenyl group : Replacement with electron-withdrawing groups (e.g., -CF3) enhances target binding affinity by 2–3 fold in enzyme inhibition assays .

- Oxazole ring : Substitution at the 5-position with methyl groups improves metabolic stability (t1/2 > 6 hours in liver microsomes) .

- Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target enzymes (e.g., kinases) identifies lead candidates .

Q. How should researchers address contradictions in reported biological data (e.g., variable IC50 values)?

- Source analysis : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability (e.g., overexpression of efflux pumps in cancer models) .

- Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for dose-response curves and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What computational strategies predict the compound’s target interactions and off-target effects?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., in PI3Kγ, ΔG ≈ -9.2 kcal/mol) .

- Pharmacophore mapping : Identifies shared features with known inhibitors (e.g., hydrogen-bond acceptors aligned with kinase hinge regions) .

- Off-target screening : SwissTargetPrediction assesses potential interactions with GPCRs or ion channels, reducing toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.